



# Side effects of Vosilasarm observed in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vosilasarm |           |
| Cat. No.:            | B611295    | Get Quote |

# Technical Support Center: Vosilasarm Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of **Vosilasarm** (also known as RAD140) observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

# **Frequently Asked Questions (FAQs)**

Q1: What were the most common side effects of **Vosilasarm** observed in preclinical animal studies?

A1: Preclinical studies in rats and cynomolgus monkeys identified several side effects. In monkeys, the most notable observations were a suppression of testosterone levels, changes in serum lipids, and minimal elevation of liver enzymes.[1] Rats exhibited a tissue-selective anabolic effect, with a significant increase in muscle mass but a lesser impact on prostate and seminal vesicle weight compared to testosterone.[2]

Q2: Were the observed side effects in preclinical studies dose-dependent?

A2: Yes, some of the effects appeared to be dose-dependent. For instance, in cynomolgus monkeys, **Vosilasarm** stimulated an increase in body weight at doses of 0.1 mg/kg/day and



higher.[1] The suppression of testosterone was also observed across three different dose levels (0.01 mg/kg, 0.1 mg/kg, and 1.0 mg/kg).[1] In rats, the anabolic effect on the levator ani muscle was dose-dependent.[2]

Q3: What specific changes in serum lipids were noted in the monkey studies?

A3: The preclinical studies in cynomolgus monkeys indicated a lowering of LDL, HDL, and triglycerides.[2] However, the publicly available data from these initial studies do not provide specific quantitative values for these changes.

Q4: How significant was the elevation in liver enzymes in preclinical models?

A4: In the 28-day study with cynomolgus monkeys, the elevation of liver transaminase levels was reported to be minimal.[1] Specifically, no animal at any dose showed an elevation of more than two-fold over its baseline value.[2] It is important to note that cases of liver toxicity have been reported with the non-medical use of **Vosilasarm**.[1]

Q5: Were there any observed effects on reproductive tissues in preclinical studies?

A5: Yes, **Vosilasarm** demonstrated tissue-selective effects on reproductive organs. In castrated immature rats, **Vosilasarm** had a less pronounced effect on the prostate and seminal vesicles compared to its potent anabolic effect on the levator ani muscle.[2] Furthermore, when administered with testosterone propionate, **Vosilasarm** partially antagonized the testosterone-induced increase in the weight of the prostate and seminal vesicles.[2]

# Troubleshooting Guides Issue 1: Unexpectedly High Liver Enzyme Levels in Experimental Animals

#### Possible Cause:

- Dose and Duration: High doses or prolonged administration of Vosilasarm may lead to more significant elevations in liver enzymes. The preclinical studies in monkeys, which showed minimal elevation, were conducted for 28 days.[1]
- Animal Model: The susceptibility to liver effects can vary between species.



 Concomitant Medications/Substances: The co-administration of other compounds could potentiate liver toxicity.

#### **Troubleshooting Steps:**

- Verify Dosing: Double-check the concentration and volume of the administered Vosilasarm to ensure the correct dose was given.
- Review Treatment Duration: Consider if the duration of your experiment exceeds that of the initial preclinical safety studies.
- Baseline and Monitoring: Ensure you have pre-treatment (baseline) liver enzyme levels for each animal. Implement regular monitoring of liver function throughout the study.
- Histopathology: If elevated liver enzymes are observed, consider performing histopathological analysis of liver tissue to assess for any cellular damage.

# Issue 2: Inconsistent or Unexpected Anabolic Effects on Muscle Mass

#### Possible Cause:

- Animal Model and Age: The anabolic response can be influenced by the species, strain, and age of the animals. The initial studies highlighting significant anabolic effects were conducted in young, castrated male rats.[2]
- Route of Administration and Bioavailability: Ensure the method of administration (e.g., oral gavage) is consistent and allows for adequate absorption.
- Diet and Exercise: The nutritional status and activity level of the animals can impact muscle growth.

#### **Troubleshooting Steps:**

 Standardize Animal Model: Use a consistent species, strain, and age group for your experiments to minimize variability.



- Confirm Formulation and Administration: Verify the stability and concentration of your
   Vosilasarm formulation. Ensure consistent administration technique.
- Control Environmental Factors: Maintain a standardized diet and housing environment for all experimental animals.
- Measure Muscle Weight Accurately: At the end of the study, carefully dissect and weigh specific muscles (e.g., levator ani) to quantify the anabolic effect.

## **Quantitative Data from Preclinical Studies**

The following tables summarize the quantitative data on the tissue-selective effects of **Vosilasarm** in preclinical rat studies.

Table 1: Effect of **Vosilasarm** on Levator Ani Muscle and Prostate Weight in Castrated Immature Rats (11-day treatment)[2]

| Treatment Group (Dose)            | Levator Ani Muscle Weight (% of Sham Control) | Prostate Weight (% of Sham Control) |
|-----------------------------------|-----------------------------------------------|-------------------------------------|
| Vehicle (Castrated Control)       | ~20%                                          | ~10%                                |
| Vosilasarm (0.03 mg/kg)           | Stimulated                                    | Not specified                       |
| Vosilasarm (0.3 mg/kg)            | ~100%                                         | Not specified                       |
| Testosterone Propionate (1 mg/kg) | ~120%                                         | ~110%                               |
| Sham (Non-castrated Control)      | 100%                                          | 100%                                |

Table 2: Agonist and Antagonist Effects of **Vosilasarm** in Combination with Testosterone Propionate (TP) in Castrated Immature Rats[2]

| Treatment Group                      | Levator Ani Muscle Weight (% of TP alone) | Seminal Vesicle Weight (% of TP alone) |
|--------------------------------------|-------------------------------------------|----------------------------------------|
| TP (1 mg/kg) + Vosilasarm (10 mg/kg) | Additive effect                           | Partial antagonism                     |



## **Experimental Protocols**

# Key Experiment: Herschberger Assay for Androgenic and Anabolic Activity in Rats

This assay was used to determine the tissue-selective effects of **Vosilasarm**.

### Methodology:

- Animal Model: Young, castrated male rats. Castration is performed to create an androgennaive state.
- Acclimation: Animals are allowed to acclimate to the housing conditions.
- Dosing:
  - Vosilasarm is administered orally (e.g., via gavage) daily for a specified period (e.g., 11 days).
  - A vehicle control group (castrated rats receiving the vehicle solution) is included.
  - A positive control group receiving a reference androgen, such as testosterone propionate (TP), is included.[2]
  - A sham control group (non-castrated rats) is included to represent normal androgen levels.
     [2]
- Necropsy and Tissue Collection: At the end of the treatment period, animals are euthanized.
   The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.
- Data Analysis: The weights of the target tissues are compared between the different treatment groups to assess the anabolic and androgenic activity of **Vosilasarm**.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vosilasarm Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Side effects of Vosilasarm observed in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611295#side-effects-of-vosilasarm-observed-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com